![molecular formula C9H7ClN2O2 B1350403 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 5372-40-7](/img/structure/B1350403.png)

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

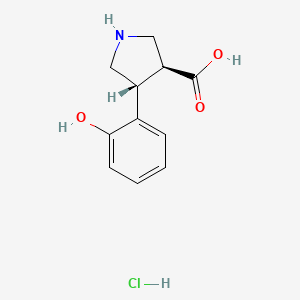

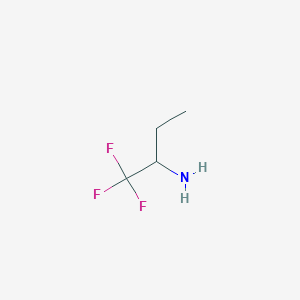

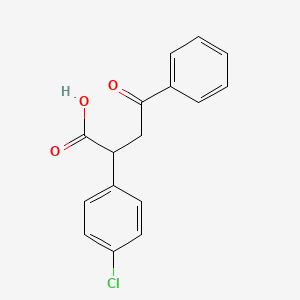

“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound with the CAS Number: 5372-40-7 . It has a molecular weight of 210.62 . The IUPAC name for this compound is [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O2/c10-7-3-1-6 (2-4-7)9-11-8 (5-13)14-12-9/h1-4,13H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 210.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photochemical Behavior : 1,2,4-oxadiazole derivatives, including those related to [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, have been studied for their photochemical behavior. These compounds undergo ring photoisomerization to 1,3,4-oxadiazoles, potentially through a ‘ring contraction–ring expansion’ route, and may form open chain products when exposed to light at specific wavelengths (Buscemi, Cicero, Vivona, & Caronna, 1988).

Crystal Packing and Non-Covalent Interactions : Investigations into the crystal packing of 1,2,4-oxadiazole derivatives have revealed the functional role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These interactions are crucial for stabilizing molecular conformations and influence the formation of solid-state structures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Synthesis and Characterization for Anticancer and Antimicrobial Agents : A novel series of derivatives with a core structure similar to [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol has been synthesized and characterized for their potential as anticancer, antibacterial, and antifungal agents. These compounds show varying degrees of effectiveness against specific cell lines and bacterial/fungal strains (Mahanthesha, T., & Bodke, 2021).

Investigation of Lipase and α-Glucosidase Inhibition : Some derivatives have been synthesized and tested for their ability to inhibit lipase and α-glucosidase, enzymes relevant in metabolic disorders. These studies offer insights into the potential therapeutic applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Antibacterial Evaluation : The antibacterial potential of N'-substituted derivatives has been evaluated against various bacterial strains, demonstrating their effectiveness as moderate inhibitors of certain Gram-negative and Gram-positive bacteria (Rehman, Rasool, Abbasi, & Siddiqui, 2016).

Safety and Hazards

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial properties

Mode of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which this compound belongs, have been synthesized from different compounds and are known for their antimicrobial, anti-inflammatory, pesticidal, and antihypertensive activities .

Biochemical Pathways

It is known that 1,3,4-oxadiazoles can affect various biological activities

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. It is known that the compound is stable at ambient temperature , which could have implications for its storage and handling.

properties

IUPAC Name |

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHGRCYDLKXNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376938 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

CAS RN |

5372-40-7 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C9H7ClN2O2 [].

Q2: What type of intermolecular interactions are present in [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol?

A3: The abstract highlights the presence of O—H⋯N hydrogen-bonding interactions, leading to the formation of dimers []. These interactions could influence the compound's melting point, boiling point, and solubility in various solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)